Cas no 89402-65-3 (5-Thiazoleacetic acid, 4-phenyl-2-[(4-phenyl-2-thiazolyl)amino]-)

5-Thiazoleacetic acid, 4-phenyl-2-[(4-phenyl-2-thiazolyl)amino]- structure
89402-65-3 structure
Product Name:5-Thiazoleacetic acid, 4-phenyl-2-[(4-phenyl-2-thiazolyl)amino]-
CAS No:89402-65-3
MF:C20H15N3O2S2
MW:393.482001543045
CID:602125
PubChem ID:13297634
Update Time:2025-04-19

5-Thiazoleacetic acid, 4-phenyl-2-[(4-phenyl-2-thiazolyl)amino]- Chemical and Physical Properties

Names and Identifiers

    • 5-Thiazoleacetic acid, 4-phenyl-2-[(4-phenyl-2-thiazolyl)amino]-
    • 2-[4-phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]-1,3-thiazol-5-yl]acetic acid
    • 89402-65-3
    • DTXSID20535506
    • {4-Phenyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]-1,3-thiazol-5-yl}acetic acid
    • Inchi: 1S/C20H15N3O2S2/c24-17(25)11-16-18(14-9-5-2-6-10-14)22-20(27-16)23-19-21-15(12-26-19)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,24,25)(H,21,22,23)
    • InChI Key: ZPHZWSXWAIESSO-UHFFFAOYSA-N
    • SMILES: S1C(NC2=NC(=CS2)C2C=CC=CC=2)=NC(C2C=CC=CC=2)=C1CC(=O)O

Computed Properties

  • Exact Mass: 393.06056908g/mol
  • Monoisotopic Mass: 393.06056908g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 132Ų
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